2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5OS2/c1-10(26-17-20-13-4-2-3-5-14(13)21-17)15(25)22-18-24-23-16(27-18)11-6-8-12(19)9-7-11/h2-10H,1H3,(H,20,21)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFJBTBQRUCXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)F)SC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide is a benzimidazole derivative known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
- Molecular Formula : C18H14FN5OS3
- Molecular Weight : 431.53 g/mol
- CAS Number : 905165-11-9
Synthesis
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with thiadiazole moieties. The process often employs nucleophilic substitution reactions, resulting in various derivatives with potential biological activities.
Antimicrobial Activity
Research indicates that benzimidazole and thiadiazole derivatives exhibit significant antimicrobial properties. A study found that derivatives similar to our compound demonstrated potent activity against both gram-positive and gram-negative bacteria, including strains like E. coli and S. aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 3.125 μg/mL |
| Compound B | S. aureus | 6.25 μg/mL |
| Compound C | P. aeruginosa | 12.5 μg/mL |
Antitubercular Activity
In vitro studies have shown that certain benzimidazole-thiadiazole derivatives exhibit promising antitubercular activity against Mycobacterium tuberculosis. Specifically, compounds with a p-substituted phenyl group have been associated with enhanced activity .
Cytotoxicity
The cytotoxic effects of these compounds have also been evaluated. Notably, many active antitubercular compounds exhibited low toxicity against normal cell lines, indicating their potential as therapeutic agents with minimal side effects .
Antioxidant Activity
Some studies suggest that benzimidazole derivatives possess antioxidant properties, which may contribute to their overall therapeutic efficacy. This activity is crucial for mitigating oxidative stress in various diseases .
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzimidazole-thiadiazole derivatives, where several compounds were identified as having potent antibacterial and antifungal activities. The study utilized various spectral methods (FT-IR, NMR) for characterization and confirmed the structures through X-ray crystallography .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural motifs with several 1,3,4-thiadiazole derivatives documented in the literature. Key analogues include:
Key Observations :
Physicochemical Properties
- Melting Points :
- Spectroscopic Data :
- IR : Thiadiazole derivatives (Ev.3) show C=S stretches at 1243–1258 cm⁻¹ and NH stretches at 3150–3319 cm⁻¹, consistent with the target compound’s expected features .
- NMR : Benzimidazole protons in the target compound would resonate at δ 7.5–8.5 ppm, similar to benzimidazole-containing compounds in Ev.4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
